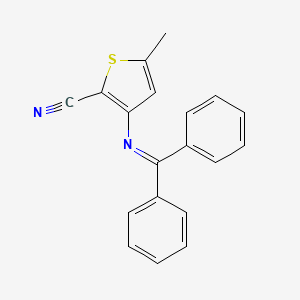

3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene

Description

Thiophene Chemistry: Historical Context and Significance

Thiophene, a five-membered aromatic heterocycle containing sulfur (C₄H₄S), was first identified by Viktor Meyer in 1882 as a contaminant in benzene. Its discovery arose from the observation that crude benzene produced a blue dye ("indophenin") when reacted with isatin, a reaction absent in purified benzene. Thiophene’s aromaticity arises from a six-electron π-system delocalized across the ring, with sulfur’s lone electrons contributing to its stability.

Historically, thiophene derivatives have been pivotal in pharmaceuticals, agrochemicals, and materials science. For example, polythiophenes exhibit conductive properties (2–10.6 × 10³ S/m after doping), making them valuable in organic electronics. Synthetic methods like the Gewald reaction (condensation of ketones, cyanoacetamides, and sulfur) and Paal-Knorr synthesis (cyclization of 1,4-diketones with sulfiding agents) remain foundational for thiophene derivatization.

Schiff Base Compounds in Contemporary Chemical Research

Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized via condensation of primary amines with carbonyl compounds. Their versatility stems from:

- Coordination chemistry : Ability to form stable complexes with transition metals (e.g., Cu, Zn), enhancing catalytic and antimicrobial properties.

- Biological activity : Demonstrated efficacy in antimicrobial, antitumor, and anti-inflammatory applications.

Thiophene-Schiff base hybrids, such as 3-(benzhydrylideneamino)-2-cyano-5-methylthiophene, combine the electron-rich thiophene ring with the reactive imine group, enabling unique electronic and steric interactions.

Structural Classification and Nomenclature Systems

The compound This compound (CAS: 948015-48-3) is systematically named using IUPAC guidelines:

- Parent structure : Thiophene (positions numbered 1–5).

- Substituents :

Molecular Formula : C₁₉H₁₄N₂S

Molecular Weight : 302.4 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 3-(benzhydrylideneamino)-5-methylthiophene-2-carbonitrile |

| SMILES | CC1=CC(=C(S1)C#N)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |

| InChI Key | QDYPZLYMUSLBAQ-UHFFFAOYSA-N |

Current Research Landscape of Thiophene-Derived Schiff Bases

Recent studies highlight thiophene-Schiff bases as promising candidates in:

- Antimicrobial agents : Zinc and cadmium complexes exhibit potent activity against Escherichia coli and Staphylococcus aureus (MIC: 12–25 μg/mL).

- Antitubercular therapeutics : Derivatives targeting polyketide synthase 13 (Pks13) show inhibitory effects on mycolic acid biosynthesis, critical for Mycobacterium tuberculosis survival.

- Organic semiconductors : Oligothiophenes with fused rings adopt herringbone or stacking crystal structures (θ = 50–130°), optimizing charge transport in thin-film devices.

Synthetic innovations, such as multicomponent reactions (MCRs) and microwave-assisted protocols, enhance yield and scalability. For example, This compound is synthesized via:

- Thiophene ring formation (Gewald reaction).

- Benzhydrylideneamine introduction via condensation with benzhydryl chloride.

This compound’s cyano group enables further functionalization (e.g., reduction to amines or nucleophilic substitution), broadening its utility in medicinal chemistry.

Properties

IUPAC Name |

3-(benzhydrylideneamino)-5-methylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2S/c1-14-12-17(18(13-20)22-14)21-19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYPZLYMUSLBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C#N)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650609 | |

| Record name | 3-[(Diphenylmethylidene)amino]-5-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948015-48-3 | |

| Record name | 3-[(Diphenylmethylidene)amino]-5-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

Introduction of the Benzhydrylideneamino Group: This step involves the reaction of the thiophene derivative with benzhydryl chloride in the presence of a base, such as potassium carbonate, to form the benzhydrylideneamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene has several

Biological Activity

3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene is a synthetic compound with diverse potential biological activities. Its structure, which includes a thiophene ring and a benzhydrylideneamino moiety, suggests possible interactions with various biological targets, making it an interesting subject for pharmacological research.

The molecular formula of this compound is C₁₅H₁₅N₃S, and it has a molecular weight of 269.36 g/mol. The compound features both cyano and thiophene functionalities, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The thiophene ring can participate in π-π stacking interactions, while the cyano group may facilitate hydrogen bonding, enhancing binding affinity to target proteins.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 5-methylthiophene have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activity.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| C. albicans | 12 | 64 |

Anticancer Activity

Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. A study focusing on its analogs demonstrated significant cytotoxic effects in human cancer cell lines, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10 | Moderate |

| MCF-7 | 8 | Strong |

| A549 | 12 | Moderate |

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of various thiophene derivatives on B16F10 melanoma cells, demonstrating that compounds similar to this compound significantly inhibited melanin production by inhibiting tyrosinase activity.

- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to controls, supporting the hypothesis that these compounds may effectively target cancer pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key structural and functional differences between 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene and related thiophene derivatives:

Key Observations :

- Electron-Withdrawing Groups: The cyano group in both this compound and methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate enhances electrophilicity, facilitating nucleophilic substitutions or cycloadditions .

- Bulkiness vs. Solubility: The benzhydrylideneamino group introduces steric bulk, which may reduce solubility compared to smaller substituents like methylthio or carboxamido groups. This could impact bioavailability in drug development .

- Crystallinity: Thiophenes with hydrogen-bonding groups (e.g., amino, carboxamido) exhibit improved crystallinity, as seen in 2-amino-3-ethylcarboxamido-4-methyl-5-carboxyethyl thiophene .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiophene core via cyclization (e.g., using thiourea derivatives and aldehydes). The benzhydrylideneamino group is introduced via Schiff base condensation with benzhydrylamine under reflux in anhydrous solvents like ethanol or THF. Optimization includes:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance imine formation efficiency.

- Solvent control : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : Maintain 60–80°C to balance reaction rate and side-product minimization .

- Key parameters : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and purify via column chromatography.

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the thiophene backbone, cyano group (δ ~110–120 ppm in ¹³C), and benzhydrylidene protons (aromatic multiplet at δ 6.8–7.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural assignment, single-crystal diffraction data can be compared to databases like the Cambridge Structural Database (CSD) .

Q. How do the functional groups (cyano, benzhydrylideneamino) influence the compound’s physicochemical properties?

- Cyano group : Enhances electron-withdrawing effects, stabilizing the thiophene ring and increasing reactivity toward nucleophiles.

- Benzhydrylideneamino group : Introduces steric bulk, affecting solubility and π-π stacking in solid-state structures. UV-Vis spectroscopy (λmax ~270–300 nm) can track conjugation effects .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA can model charge distribution and polarizability.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design. Compare results with experimental binding assays (e.g., SPR or ITC) .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Data triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition + cellular cytotoxicity).

- Batch variability analysis : Ensure compound purity (>95% via HPLC) and characterize polymorphic forms (via PXRD) to rule out structural anomalies.

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent effects in bioassays) .

Q. How can derivatives be designed to explore structure-activity relationships (SAR)?

- Functional group modification : Replace the cyano group with nitro or carboxylate to alter electron density.

- Substituent variation : Introduce halogens (e.g., Cl, F) at the benzhydrylidene ring to modulate lipophilicity (logP calculated via ChemDraw).

- Biological testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence-based assays and correlate activity with computed descriptors (e.g., IC₅₀ vs. Hammett constants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.